

A Spectroscopic Comparison of 2-, 3-, and 4-Fluorophenylboronic Acid Isomers

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxyphenylboronic acid

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For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenylboronic acid. The position of the fluorine atom on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these differences is crucial for their application in synthesis, materials science, and as pharmacophores in drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid. These values are compiled from various spectroscopic studies and provide a basis for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of these isomers. The chemical shifts (δ) are highly sensitive to the position of the fluorine substituent. All spectra are

typically recorded in deuterated solvents like DMSO- d_6 , with chemical shifts referenced to tetramethylsilane (TMS).[\[1\]](#)[\[2\]](#)

Table 1: Comparative ^1H and ^{13}C NMR Chemical Shifts (δ in ppm)

Isomer	Notable ^1H NMR Shifts (Aromatic Region)	Notable ^{13}C NMR Shifts (Aromatic Region)
2-Fluorophenylboronic Acid	Multiplet patterns due to complex spin-spin coupling with ^{19}F.	C-F carbon exhibits a large coupling constant (^1JCF).
3-Fluorophenylboronic Acid	Distinct multiplets, generally less complex than the ortho isomer. [3]	C-F carbon signal is a doublet with a large ^1JCF . Other carbons show smaller couplings. [4]

| 4-Fluorophenylboronic Acid | Two distinct doublets of doublets, a more symmetrical pattern. | C-F carbon signal is a doublet with a large ^1JCF . C-B carbon is also significantly affected.[\[5\]](#) |

Table 2: Comparative ^{19}F and ^{11}B NMR Chemical Shifts (δ in ppm)

Isomer	^{19}F NMR Shift (vs. CFCl_3)	^{11}B NMR Shift (vs. $\text{BF}_3\cdot\text{OEt}_2$)
2-Fluorophenylboronic Acid	Typically deshielded compared to other isomers due to proximity to the boronic acid group.[6]	$\sim 28\text{-}30$ ppm, typical for tricoordinate boronic species.[7]
3-Fluorophenylboronic Acid	Intermediate chemical shift value. [6]	$\sim 29\text{-}31$ ppm, similar to other isomers. [8]

| 4-Fluorophenylboronic Acid | Generally the most shielded of the three isomers.[\[5\]](#)[\[9\]](#) | $\sim 29\text{-}31$ ppm, showing little variation with isomerism.[\[7\]](#) |

Note: ^{19}F NMR offers a wide chemical shift range, making it particularly useful for distinguishing between isomers and studying their interactions.[\[9\]](#)[\[10\]](#) The ^{11}B NMR shifts are less informative

for distinguishing these isomers as they are all in a similar chemical environment.[\[8\]](#)[\[11\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups within the molecules. The spectra are often recorded using KBr pellets.

Table 3: Key FTIR Absorption Bands (in cm^{-1})

Vibrational Mode	2-Fluorophenylboronic Acid	3-Fluorophenylboronic Acid	4-Fluorophenylboronic Acid
O-H Stretch (B(OH) ₂)	~3300-3500 (broad)	~3300-3500 (broad)	~3300-3500 (broad)
C=C Stretch (Aromatic)	~1600-1450	~1600-1450	~1600-1450
B-O Stretch	~1350-1380	~1350-1380	~1350-1380

| C-F Stretch | ~1200-1250 | ~1200-1250 | ~1200-1250 |

Note: While the major absorption bands for functional groups like O-H and B-O are similar across the isomers, subtle shifts and changes in the fingerprint region (below 1500 cm^{-1}) can be used for identification.[\[12\]](#)[\[13\]](#)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π -system of the aromatic ring. Spectra are typically recorded in solvents like ethanol or water.

Table 4: UV-Vis Absorption Maxima (λ_{max} in nm)

Isomer	λ_{max} in Ethanol	Notes
2-Fluorophenylboronic Acid	~270-280	The position of λ_{max} is influenced by the electronic perturbation of the fluorine atom.
3-Fluorophenylboronic Acid	~275-285[3]	The meta-position generally results in a slightly different absorption compared to ortho and para.

| 4-Fluorophenylboronic Acid | ~265-275 | The para-isomer often shows a distinct absorption profile due to the direct electronic conjugation. |

Note: The absorption maxima for aromatic compounds are related to $\pi \rightarrow \pi$ transitions.[14][15]
The position and intensity can be affected by the solvent and pH.*[16][17]

Experimental Protocols

Detailed methodologies are provided below for the key spectroscopic techniques cited in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the fluorophenylboronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.[18]
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: Acquire with a spectral width of approximately 12 ppm. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[19]
- ^{13}C NMR: Acquire using proton decoupling. A spectral width of about 220 ppm is typical.[20]
- ^{19}F NMR: Acquire with proton decoupling. Use a suitable reference standard like CFCl_3 (0 ppm). The spectral width can be up to 250 ppm.[21]

- ^{11}B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[11] A spectral width of 200 ppm is generally sufficient.
- Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

FTIR Spectroscopy (KBr Pellet Method)

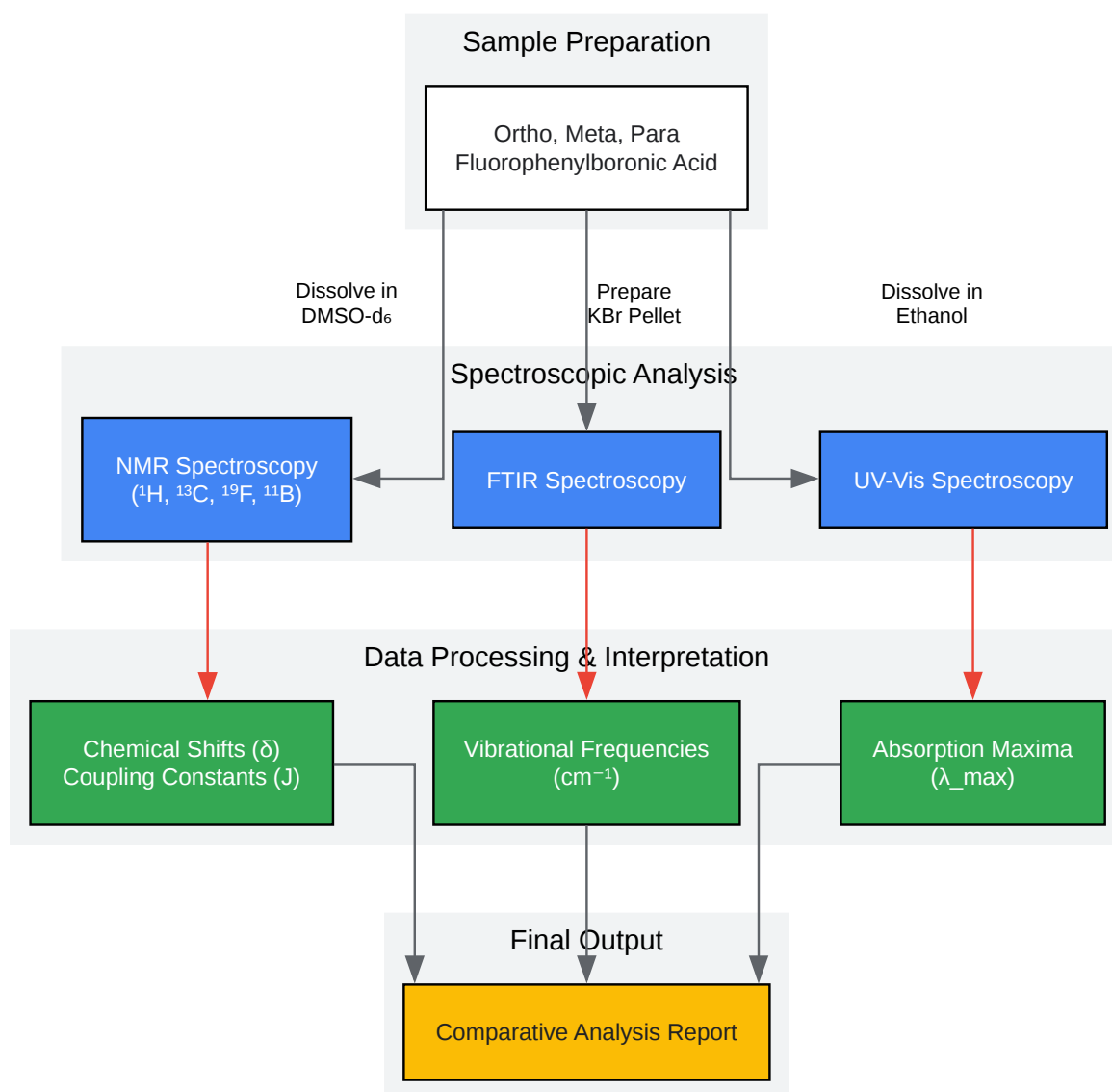
- Sample Preparation: Grind 1-2 mg of the solid fluorophenylboronic acid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[22]
- Pellet Formation: Transfer the mixture to a die and press it under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[23][24]
- Background Collection: Obtain a background spectrum using a blank KBr pellet to subtract atmospheric H_2O and CO_2 absorptions.[23]
- Sample Analysis: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. [25]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of the fluorophenylboronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent used for the sample.[14]
- Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λ_{max}). [26][27]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of fluorophenylboronic acid isomers.



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Caption: A logical workflow for the spectroscopic analysis of fluorophenylboronic acid isomers.

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